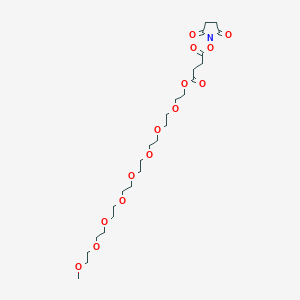

m-PEG8-ethoxycarbonyl-NHS ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] butanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZGBNKPTJXTNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: A Core Component in Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-ethoxycarbonyl-NHS ester is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a hydrophilic, amine-reactive linker. It is a critical tool in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The monodisperse nature of the eight-unit polyethylene glycol (PEG) chain ensures batch-to-batch consistency and precise control over the linker length, which is crucial for optimizing the efficacy and pharmacokinetic properties of the resulting conjugates.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and methods for the characterization of the resulting conjugates.

Core Concepts and Chemical Properties

This compound is characterized by a methoxy-terminated PEG chain of eight ethylene (B1197577) glycol units, functionalized with an ethoxycarbonyl-N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient activating group for carboxylic acids, enabling covalent linkage with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds.

| Property | Value |

| Chemical Formula | C25H43NO14 |

| Molecular Weight | 581.61 g/mol [1] |

| CAS Number | 2353409-76-2[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

Reaction Mechanism and Experimental Protocols

The primary application of this compound is the covalent modification of proteins and other biomolecules containing primary amines. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

General Protocol for Protein Conjugation

This protocol outlines a general procedure for the conjugation of this compound to a protein. The optimal conditions, including the molar excess of the PEG reagent and reaction time, may need to be determined empirically for each specific application.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

This compound

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.

-

NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Characterization of PEGylated Proteins

The successful conjugation and the degree of PEGylation can be assessed using various analytical techniques.

| Analytical Technique | Information Provided |

| SDS-PAGE | Estimation of the increase in molecular weight of the protein after PEGylation. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Accurate determination of the molecular weight of the PEGylated protein and the number of attached PEG chains. |

| HPLC (Size-Exclusion or Reversed-Phase) | Separation and quantification of the PEGylated protein from the unreacted protein and reagents. |

| UV-Vis Spectroscopy | Determination of protein concentration. |

| NMR Spectroscopy | Structural characterization of the PEG linker and confirmation of conjugation. |

Applications in Drug Development

The hydrophilic and flexible nature of the PEG8 linker in this compound offers significant advantages in the design of complex biotherapeutics.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein and the E3 ligase. The PEG8 linker in this compound provides the necessary flexibility and hydrophilicity to facilitate this interaction, improving the PROTAC's solubility and cell permeability.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC mechanism of action.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. The hydrophilic PEG8 linker can improve the solubility of hydrophobic drug payloads, reduce aggregation, and potentially prolong the circulation half-life of the ADC. Studies have shown that the length of the PEG linker can significantly impact the pharmacokinetic properties of ADCs, with PEG8 often representing a threshold for minimizing plasma clearance.

General Experimental Workflow for ADC Synthesis

Caption: ADC synthesis workflow.

Conclusion

This compound is a versatile and valuable tool for researchers and drug developers. Its well-defined structure, hydrophilicity, and amine-reactivity make it an ideal linker for creating sophisticated bioconjugates with improved properties. The detailed protocols and characterization methods provided in this guide will aid in the successful application of this reagent in the development of next-generation therapeutics.

References

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-ethoxycarbonyl-NHS ester is a monodisperse polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and methods for the characterization of the resulting conjugates. The strategic incorporation of the eight-unit PEG spacer enhances the solubility, stability, and pharmacokinetic profile of modified biomolecules, making it a valuable tool for researchers in academia and industry.

Core Chemical Properties

This compound is characterized by a methoxy-terminated PEG chain of eight ethylene (B1197577) glycol units, linked to an N-hydroxysuccinimide (NHS) ester via an ethoxycarbonyl group. The NHS ester provides reactivity towards primary amines, while the PEG chain imparts favorable physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C25H43NO14 | [1] |

| Molecular Weight | 581.61 g/mol | [1] |

| CAS Number | 2353409-76-2 | [1] |

| Purity | Typically >95% | [1] |

| Appearance | Varies (e.g., colorless oil, solid) | |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage | Store at -20°C, desiccated | [2] |

Reactivity and Stability

The reactivity of this compound is primarily governed by the NHS ester group, which readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) under neutral to slightly basic conditions (pH 7.2-8.5) to form a stable amide bond.[3] A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3]

Table 3.1: Hydrolysis Half-life of PEG-NHS Esters at Various pH Values

| pH | Temperature | Half-life | Source |

| 7.0 | 0°C | 4-5 hours | [4] |

| 7.4 | Not Specified | >120 minutes | [5][6] |

| 8.0 | 25°C | Varies by specific NHS ester structure (e.g., 9.8 - 33.6 minutes for different PEG-NHS esters) | [1] |

| 8.6 | 4°C | 10 minutes | [4] |

| 9.0 | Not Specified | <9 minutes | [5][6] |

Experimental Protocols

General Protocol for Protein PEGylation

This protocol outlines a general procedure for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3]

-

NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.[3]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[3]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[3]

-

Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[3]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a general workflow for the synthesis of an ADC using this compound to link a cytotoxic drug to an antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug-linker intermediate with a primary amine

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for cysteine conjugation)

-

Purification system (e.g., SEC, HIC)

Procedure:

-

Antibody Preparation: If targeting cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent. If targeting lysines, ensure the antibody is in an amine-free buffer at the appropriate pH.

-

Linker-Drug Conjugation (if necessary): If the drug does not already contain the PEG linker, react the amine-containing drug with this compound as described in the protein PEGylation protocol.

-

Antibody-Linker-Drug Conjugation:

-

For Lysine Conjugation: Add a controlled molar excess of the this compound-drug conjugate to the antibody solution.

-

For Cysteine Conjugation: React the maleimide-functionalized PEG-drug conjugate with the reduced antibody.

-

-

Incubation: Incubate the reaction mixture under optimized conditions (temperature, time).

-

Purification: Purify the ADC using chromatography techniques such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated antibody, free drug-linker, and aggregates.

Visualization of Workflows and Pathways

General Protein PEGylation Workflow

Caption: Workflow for the PEGylation of a protein with this compound.

PROTAC Synthesis and Mechanism of Action

Caption: Synthesis and mechanism of action of a PROTAC utilizing a PEG8 linker.

Characterization of PEGylated Conjugates

Thorough characterization is essential to ensure the quality and efficacy of the final conjugate.

Table 6.1: Analytical Techniques for Characterization

| Technique | Purpose | Key Information Obtained |

| SDS-PAGE | Assess PEGylation efficiency and purity | Increase in molecular weight, distribution of PEGylated species |

| Size-Exclusion Chromatography (SEC-HPLC) | Separate based on hydrodynamic volume | Purity, presence of aggregates, separation of unreacted protein and PEG |

| Reverse-Phase Chromatography (RP-HPLC) | Separate based on hydrophobicity | Purity, separation of isomers, quantification of drug-to-antibody ratio (DAR) |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Determine molecular weight and confirm identity | Exact mass of the conjugate, degree of PEGylation, confirmation of structure |

| UV-Vis Spectroscopy | Quantify protein and drug concentration | Protein concentration (A280), drug loading (if chromophoric) |

Applications

The unique properties of this compound make it suitable for a variety of applications in drug development and research.

-

PROTACs: The PEG linker can enhance the aqueous solubility and cell permeability of the PROTAC molecule, and its length is a critical parameter for optimizing the geometry of the ternary complex for efficient protein degradation.

-

Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs, potentially leading to improved pharmacokinetics and therapeutic index.

-

Bioconjugation: It is used to modify proteins, peptides, and other biomolecules to enhance their stability, reduce immunogenicity, and improve their performance in various assays and therapeutic applications.

-

Surface Modification: The PEG linker can be used to modify surfaces to reduce non-specific binding of proteins and other biomolecules.

Conclusion

This compound is a versatile and valuable tool for the modification of biomolecules. Its well-defined structure, reactivity towards primary amines, and the beneficial properties conferred by the PEG spacer make it a preferred choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics. Careful consideration of reaction conditions, purification, and characterization is crucial for the successful implementation of this reagent.

References

- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enovatia.com [enovatia.com]

- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-PEG8-ethoxycarbonyl-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted protein degradation. We delve into its chemical structure, outline a detailed synthetic pathway, and present its applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). This document serves as a critical resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate its effective use.

Introduction

The advent of targeted therapeutics has revolutionized the landscape of drug discovery. A key strategy in this domain is the chemical modification of biomolecules to enhance their therapeutic properties. Polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to molecules, is a widely adopted method to improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents. Heterobifunctional PEG linkers, possessing distinct reactive groups at each terminus, are particularly valuable for their ability to conjugate two different molecules.

This compound is an eight-unit methoxy-terminated PEG linker featuring an N-hydroxysuccinimide (NHS) ester at one end. The NHS ester provides reactivity towards primary amines, while the overall structure offers a defined spacer length, enhancing its utility in the precise construction of complex biomolecular architectures like antibody-drug conjugates (ADCs) and PROTACs.[1][2] This guide will provide an in-depth exploration of this versatile linker.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a linear eight-unit polyethylene glycol chain, methoxy-terminated at one end, and functionalized with an ethoxycarbonyl-N-hydroxysuccinimide ester at the other.

Molecular Structure:

The key structural features include:

-

m-PEG8 Chain: A hydrophilic chain of eight ethylene (B1197577) glycol units that imparts water solubility and flexibility.

-

Ethoxycarbonyl Group: This moiety is part of the linker structure, contributing to its overall length and chemical properties.

-

NHS Ester: A highly reactive group that specifically targets primary amines on proteins and other biomolecules to form stable amide bonds.[3][4]

Quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H43NO14 | [5] |

| Molecular Weight | 581.61 g/mol | [5] |

| CAS Number | 2353409-76-2 | [5] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, Dichloromethane (B109758) | [6] |

| Purity | Typically >95% | [6] |

| Storage Conditions | -20°C, desiccated | [6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the functionalization of m-PEG8-alcohol to introduce a carboxylic acid group, followed by the activation of this acid to an NHS ester. A plausible and detailed synthetic route is outlined below.

Synthesis of m-PEG8-ethoxycarbonyl-propanoic acid

This precursor is synthesized by reacting m-PEG8-alcohol with a suitable cyclic anhydride, such as ethyl succinyl chloride or a similar reagent, to introduce the ethoxycarbonyl-propanoic acid moiety.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG8-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) as a base. Cool the reaction mixture to 0°C in an ice bath.

-

Acylation: Add ethyl succinyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure m-PEG8-ethoxycarbonyl-propanoic acid.[7]

Synthesis of this compound

The terminal carboxylic acid of the precursor is then activated with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Experimental Protocol:

-

Reaction Setup: Dissolve m-PEG8-ethoxycarbonyl-propanoic acid (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere.

-

Coupling Agent Addition: Add EDC hydrochloride (1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used). Dilute the filtrate with DCM and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Synthesis Workflow Diagram:

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a versatile tool in drug development, primarily utilized for the PEGylation of proteins and as a linker in the construction of PROTACs.

Protein PEGylation

The NHS ester functionality allows for the covalent attachment of the PEG linker to primary amines (e.g., lysine (B10760008) residues) on the surface of proteins. This modification can enhance the therapeutic properties of the protein by:

-

Increasing Solubility: The hydrophilic PEG chain improves the solubility of poorly soluble proteins.

-

Prolonging Half-life: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance, leading to a longer circulation time in the body.

-

Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its immunogenicity.

General Protein PEGylation Protocol:

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 5- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Quantitative Analysis of PEGylation:

The degree of PEGylation can be assessed using various analytical techniques:

| Analytical Technique | Information Provided |

| SDS-PAGE | Qualitative assessment of increased molecular weight. |

| Size-Exclusion Chromatography (SEC) | Separation of PEGylated species and estimation of hydrodynamic volume. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Accurate determination of the number of attached PEG chains.[8] |

| Colorimetric Assays (e.g., TNBSA) | Quantification of remaining free amines to infer the degree of PEGylation.[8] |

Linker for PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.[9][10][11]

This compound is an ideal linker for PROTAC synthesis due to its:

-

Optimal Length and Flexibility: The eight-unit PEG chain provides sufficient length and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the solubility of often lipophilic PROTAC molecules.[9]

-

Reactive Handle: The NHS ester allows for straightforward conjugation to an amine-functionalized target-binding or E3 ligase-binding ligand.

PROTAC Synthesis Workflow:

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and professionals in the field of drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and a reactive NHS ester, makes it highly suitable for the PEGylation of therapeutic proteins and as a flexible linker in the design of sophisticated molecules like PROTACs. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its effective implementation in the laboratory, ultimately contributing to the advancement of novel therapeutic strategies.

Disclaimer: The experimental protocols provided are intended as a general guide. Optimization of reaction conditions may be necessary for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. M-PEG-NHS ester | AxisPharm [axispharm.com]

- 5. mybiosource.com [mybiosource.com]

- 6. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

An In-depth Technical Guide to the Mechanism of Action of m-PEG8-ethoxycarbonyl-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of m-PEG8-ethoxycarbonyl-NHS ester, a versatile heterobifunctional linker widely employed in bioconjugation for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool composed of three key functional components:

-

m-PEG8 (monomethoxy-polyethylene glycol with 8 ethylene (B1197577) glycol units): A hydrophilic and flexible spacer that imparts favorable physicochemical properties to the conjugate. The PEG chain can increase the solubility and stability of the conjugated molecule, reduce immunogenicity, and provide optimal spatial separation between the conjugated entities.[1]

-

Ethoxycarbonyl Group: This is part of the linker's backbone structure, contributing to the overall length and chemical properties of the spacer arm. In the systematic name, 3-(m-PEG8-ethoxycarbonyl)propanoic-NHS ester, it indicates an ethyl ester functionality within the linker structure.

-

NHS Ester (N-hydroxysuccinimide ester): A highly reactive functional group that specifically targets primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[2][3] This amine-reactive nature is the cornerstone of its utility in bioconjugation.[4][]

The strategic combination of these components makes this compound a valuable reagent for covalently linking biomolecules to other molecules of interest with precision and control.

Core Mechanism of Action: The NHS Ester Reaction

The primary mechanism of action of this compound is the acylation of primary amines through its N-hydroxysuccinimide ester functional group. This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, near-physiological conditions (typically pH 7.2-8.5).[3][6]

The key steps of the reaction are as follows:

-

Nucleophilic Attack: The deprotonated primary amine of a biomolecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Release of NHS and Amide Bond Formation: The intermediate collapses, resulting in the release of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable amide bond between the PEG linker and the biomolecule.[7]

Quantitative Data

The efficiency and stability of the conjugation reaction are critical for successful drug development. The following table summarizes key quantitative parameters for PEG-NHS esters.

| Parameter | Value | Conditions | Significance |

| Optimal Reaction pH | 7.2 - 8.5 | Aqueous buffer | Balances amine reactivity and NHS ester hydrolysis.[6] |

| Hydrolysis Half-life of NHS Ester | ~4-5 hours | pH 7.0, 0°C | Indicates the stability of the reagent in neutral conditions.[6] |

| 10 minutes | pH 8.6, 4°C | Highlights the increased rate of hydrolysis at higher pH.[6] | |

| Molar Excess of PEG-NHS Ester | 5- to 20-fold | Over protein | Empirically determined to drive the reaction to completion.[8] |

| Reaction Time | 30 - 120 minutes | Room Temperature or 4°C | Sufficient for high conjugation yield.[] |

| Stability of Amide Bond | High | Physiological conditions | Ensures the integrity of the conjugate in vivo.[3] |

Experimental Protocols

A generalized protocol for the conjugation of a protein with this compound is provided below. This should be optimized for each specific application.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

This compound

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.

-

-

NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[9]

-

-

Characterization:

-

Characterize the conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.[10]

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapies.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][11] The m-PEG8 linker in this context serves to connect the target protein binder and the E3 ligase ligand with optimal spacing and flexibility, facilitating the formation of a productive ternary complex.[12][13]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent.[14] The antibody directs the ADC to tumor cells expressing a specific antigen. Upon binding and internalization, the cytotoxic payload is released, leading to cancer cell death.[15][16][17] The m-PEG8 linker can be used to attach the drug to the antibody, enhancing the ADC's solubility and stability while providing a spacer that can influence the drug's release and activity.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined mechanism of action, centered around the highly efficient and specific reaction of the NHS ester with primary amines, combined with the beneficial properties of the m-PEG8 spacer, makes it an ideal linker for the construction of sophisticated drug delivery systems and targeted therapeutics. A thorough understanding of its chemistry and reaction kinetics is essential for its successful application in the development of next-generation biopharmaceuticals.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. benchchem.com [benchchem.com]

- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. PEG NHS ester | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mybiosource.com [mybiosource.com]

- 13. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]

- 14. M-Peg-nhs ester | C9H13NO6 | CID 20596397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

m-PEG8-ethoxycarbonyl-NHS Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of m-PEG8-ethoxycarbonyl-NHS ester, a heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this reagent is critical for ensuring the efficiency, reproducibility, and success of conjugation reactions and the stability of the resulting conjugates.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal methoxy (B1213986) group and an N-hydroxysuccinimide (NHS) ester. The PEG chain, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the modified biomolecule. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

Solubility Data

Table 1: Qualitative Solubility of Similar PEG-NHS Esters

| Solvent | Solubility | Reference Compound |

| Dimethyl Sulfoxide (DMSO) | Soluble | m-PEG8-NHS ester[1][2] |

| Dichloromethane (DCM) | Soluble | m-PEG8-NHS ester[1] |

| Dimethylformamide (DMF) | Soluble | m-PEG8-NHS ester[1] |

| Water | Readily Soluble | MeO-(PEG)n-NHS esters[3] |

It is recommended to initially dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF before adding it to an aqueous reaction mixture to ensure complete dissolution and minimize hydrolysis.

Stability Data

The stability of this compound is primarily influenced by the hydrolytic stability of the NHS ester group. NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction to the desired aminolysis. The rate of hydrolysis is significantly dependent on the pH of the solution.

Table 2: General Hydrolytic Stability of NHS Esters

| pH | Half-life | Temperature (°C) |

| 7.0 | Hours | Not Specified |

| 8.0 | ~1 hour | Not Specified |

| 8.6 | 10 minutes | 4 |

| 9.0 | Minutes | Not Specified |

Higher pH values increase the rate of hydrolysis, which can reduce the efficiency of the conjugation reaction.

For long-term storage, the solid compound should be stored at -20°C under desiccated conditions to prevent degradation from moisture and ambient temperatures. Solutions of the NHS ester are not recommended for long-term storage and should be prepared fresh immediately before use.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

-

Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a clean vial.

-

Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

-

Dissolution: Vortex the vial for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved particles.

-

Titration: If the compound has completely dissolved, continue to add small, measured volumes of the solvent, vortexing after each addition, until the solution becomes saturated (i.e., precipitation is observed).

-

Calculation: The solubility can then be calculated based on the total volume of solvent added to dissolve the initial mass of the compound.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

The stability of the NHS ester can be assessed by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be detected spectrophotometrically.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO).

-

Prepare a series of aqueous buffers with different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

-

-

Reaction Initiation: Add a small aliquot of the NHS ester stock solution to each of the aqueous buffers to a final concentration suitable for spectrophotometric analysis.

-

Spectrophotometric Monitoring: Immediately measure the absorbance of the solution at 260 nm using a UV-Vis spectrophotometer. Continue to monitor the absorbance at regular time intervals.

-

Data Analysis: The increase in absorbance at 260 nm corresponds to the release of NHS. The rate of hydrolysis can be determined by plotting the absorbance versus time. The half-life of the NHS ester at a given pH can be calculated from the first-order rate constant.

Visualizations

The following diagrams illustrate key processes related to the use of this compound.

References

The Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[1][5]

Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[1][5] Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[4][6] This guide provides an in-depth technical overview of the multifaceted role of PEG linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

The fundamental advantage of incorporating PEG linkers lies in their ability to modulate the often challenging drug-like properties of PROTACs, which tend to be large and lipophilic.[1] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing aqueous solubility, which is crucial for formulation and pharmacokinetic profiles.[1]

Impact on Physicochemical Properties and Pharmacokinetics

The composition and length of the PEG linker directly influence a PROTAC's drug metabolism and pharmacokinetics (DMPK) profile.

-

Solubility: The hydrophilic nature of PEG linkers generally improves the solubility of PROTAC molecules, a significant hurdle for these high molecular weight compounds.[7][] This can lead to better oral absorption.[7]

-

Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, creating a more compact structure amenable to cellular uptake.[1] However, excessive PEGylation can negatively impact permeability.[1]

-

Metabolic Stability: The linker is often a site of metabolic vulnerability. While PEG chains can provide a "metabolic firewall" by lacking easily oxidizable C-H bonds, the overall stability of the PROTAC is influenced by the entire structure.[]

The Critical Role of Linker Length in Ternary Complex Formation

The length of the PEG linker is a paramount parameter that governs the formation and stability of the ternary complex.[9] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[6]

-

Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus precluding the formation of a stable ternary complex.[2]

-

Too Long: Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to inefficient degradation.[2] An excessively long linker can also introduce a significant entropic penalty upon binding, which can destabilize the ternary complex.[9]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[9]

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG | 0 PEG units | < 500 | > 90 | [5] |

| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | N/A | [5] |

| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | > 90 | [5] |

| TBK1 | VHL | Alkyl/Ether | 7 | No degradation | N/A | [5] |

| TBK1 | VHL | Alkyl/Ether | 12 | < 1000 | > 90 | [5] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [5] |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [5] |

| SMARCA2 | VHL | PEG | N/A | 300 | 65 | [5] |

| SMARCA4 | VHL | PEG | N/A | 250 | 70 | [5] |

| Target Protein | E3 Ligase | PROTAC | Linker Composition | Binary Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | Reference |

| BRD4BD2 | VHL | MZ1 | PEG | BRD4BD2: 4, VHL: 66 | 15 | [10][11] |

| PPM1D | CRBN | BRD-5110 | N/A | PPM1D: 1, CRBN: ~3000 | N/A | [10][11] |

| SMARCA2 | VCB | ACBI1 | PEG | N/A | 4.8 | [5][12] |

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[13][14]

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC stock solution in DMSO.

-

Vehicle control (DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer system.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Methodology:

-

Cell Seeding and Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash cells with ice-cold PBS.[13]

-

Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[14]

-

Incubate on ice for 30 minutes with occasional vortexing.[14]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[13]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.[13]

-

Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[14]

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[13]

-

Run the gel until the dye front reaches the bottom.[13]

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[14]

-

Wash the membrane three times with TBST.[14]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane three times with TBST.[14]

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.[2]

-

Quantify band intensities using densitometry software.[2]

-

Normalize the target protein signal to the loading control.[2]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[15]

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC is used to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation, allowing for the calculation of the cooperativity factor (α).[10][16]

Materials:

-

Purified target protein.

-

Purified E3 ligase complex (e.g., VCB).

-

PROTAC solution.

-

ITC instrument.

-

Dialysis buffer.

Methodology:

-

Sample Preparation:

-

Ensure all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution.[16]

-

-

Determining Binary Binding Affinities (PROTAC to E3 Ligase and PROTAC to POI):

-

KD1 (PROTAC to E3 Ligase):

-

KD2 (PROTAC to POI):

-

Follow the same procedure as for KD1, with the POI in the cell and the PROTAC in the syringe.

-

-

-

Determining Ternary Binding Affinity:

-

Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as: α = KD1 / KD,ternary.[16] An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

-

Protocol 3: Synthesis of a PROTAC with a PEG Linker

This protocol provides a general method for synthesizing a PROTAC using a bifunctional PEG linker, such as a Hydroxy-PEG-acid linker.[17]

Step 1: Synthesis of POI-Linker Intermediate This step involves forming an amide bond between the carboxylic acid of the PEG linker and an amine-functionalized POI ligand.

Materials:

-

Amine-functionalized POI ligand (POI-NH2).

-

Hydroxy-PEG-acid linker.

-

Coupling agent (e.g., HATU).

-

Base (e.g., DIPEA).

-

Anhydrous DMF.

Procedure:

-

Dissolve the Hydroxy-PEG-acid linker (1.2 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.[17]

-

Add a solution of the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.[17]

-

Stir the reaction at room temperature for 4 hours.[17]

-

Monitor the reaction by LC-MS.

-

Purify the crude product by flash column chromatography to yield the POI-PEG-OH intermediate.[17]

Step 2: Synthesis of the Final PROTAC This step involves activating the terminal hydroxyl group of the POI-linker intermediate and coupling it to an amine-containing E3 ligase ligand.

Materials:

-

POI-PEG-OH intermediate.

-

Activating agent (e.g., p-Toluenesulfonyl chloride, TsCl).

-

Base (e.g., Triethylamine, TEA; DIPEA).

-

Amine-containing E3 ligase ligand (E3-NH2).

-

Anhydrous DCM and DMF.

Procedure:

-

Dissolve the POI-PEG-OH intermediate (1.0 eq) in anhydrous DCM.

-

Add TEA (1.5 eq) and cool to 0°C.

-

Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours to form the tosylated intermediate.[17]

-

Dissolve the crude tosylated intermediate and the E3 ligase ligand (1.1 eq) in anhydrous DMF.[17]

-

Add DIPEA (3.0 eq) and stir the reaction at 60°C overnight.[17]

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.[17]

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs. They provide a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation.[1] The traditional "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies.[1] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced biophysical and structural biology techniques, the path toward designing PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to PROTAC Linkers for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's natural ubiquitin-proteasome system (UPS) to eliminate them entirely.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4]

The fundamental mechanism of a PROTAC involves inducing proximity between the POI and an E3 ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[][] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple protein targets.[9]

While the choice of POI and E3 ligase ligands determines the "what" and "how" of the degradation process, the linker is far from a passive spacer. It is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1][3]

References

- 1. precisepeg.com [precisepeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. chempep.com [chempep.com]

- 4. mdpi.com [mdpi.com]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. o2hdiscovery.co [o2hdiscovery.co]

An In-Depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Introduction:

m-PEG8-ethoxycarbonyl-NHS ester is a discrete polyethylene (B3416737) glycol (dPEG®) reagent that serves as a versatile tool in bioconjugation and drug development. Its structure features a methoxy-terminated eight-unit polyethylene glycol (PEG) chain linked to an N-hydroxysuccinimide (NHS) ester via an ethoxycarbonyl group. This unique composition imparts desirable properties, including increased hydrophilicity, biocompatibility, and precise spacer length, making it a valuable component in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in drug development, with a focus on PROTACs and ADCs.

Core Concepts and Physicochemical Properties

The this compound is an amine-reactive crosslinker. The NHS ester moiety reacts specifically and efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds. The PEG8 linker provides a defined spacer arm, which can be critical for maintaining the biological activity of the conjugated molecule and improving its pharmacokinetic profile.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 581.61 g/mol | [1] |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage (Powder) | -20°C for up to 3 years | [3] |

| Storage (In Solvent) | -80°C for up to 2 years | [3] |

Reaction Mechanism and Kinetics

The primary reaction of this compound is the acylation of a primary amine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Factors Influencing the Reaction:

-

pH: The reaction is most efficient at a pH range of 7.2 to 8.5.[4] At lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate.

-

Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which is also pH-dependent and increases at higher pH.[4] This hydrolysis renders the reagent inactive. Therefore, it is crucial to prepare solutions of the NHS ester immediately before use and avoid storage in aqueous buffers.

-

Concentration: The rate of the conjugation reaction is dependent on the concentration of both the amine-containing molecule and the NHS ester. Using a molar excess of the NHS ester can drive the reaction to completion.

While specific kinetic data for this compound is not available, studies on similar NHS esters show that the half-life of the NHS ester can range from minutes to hours depending on the pH and the specific structure of the ester. It is recommended to empirically determine the optimal reaction time for each specific application.

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline for the conjugation of this compound to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like BSA), as these will compete with the target protein for reaction with the NHS ester.

-

If necessary, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS, pH 7.4).

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

NHS Ester Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. This will react with and consume any unreacted NHS ester.[4]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove the excess, unreacted PEG reagent and byproducts (such as N-hydroxysuccinimide) by dialysis against an appropriate buffer or by using size-exclusion chromatography.

-

-

Characterization of the Conjugate:

-

The degree of PEGylation can be determined using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

-

General Protocol for PROTAC Synthesis

This protocol outlines a general approach for the synthesis of a PROTAC molecule using this compound to link a target protein ligand (with a primary amine) to an E3 ligase ligand (with a carboxylic acid that has been pre-activated as an NHS ester). This protocol assumes the E3 ligase ligand-linker construct is being prepared.

Materials:

-

E3 ligase ligand with a carboxylic acid handle

-

This compound

-

Target protein ligand with a primary amine handle

-

Anhydrous DMF or DMSO

-

Coupling reagents (e.g., EDC, NHS) for activation of the E3 ligase ligand (if not already activated)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Activation of E3 Ligase Ligand (if necessary):

-

If the E3 ligase ligand has a carboxylic acid, it needs to be activated to an NHS ester. Dissolve the E3 ligase ligand in anhydrous DMF.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

-

Stir the reaction at room temperature for several hours to overnight.

-

-

Conjugation to the Linker:

-

To the activated E3 ligase ligand-NHS ester, add a solution of the amine-containing end of a bifunctional PEG8 linker (if this compound is being used to link to a carboxylated protein ligand). Alternatively, if the protein ligand has the amine, the this compound can be directly reacted with it.

-

-

Reaction with Target Protein Ligand:

-

Once the E3 ligase ligand is coupled to the linker, the terminal NHS ester of the this compound is reacted with the primary amine of the target protein ligand.

-

Dissolve the target protein ligand in anhydrous DMF or DMSO.

-

Add the E3 ligase-linker conjugate to the target protein ligand solution.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Purification of the PROTAC:

-

The final PROTAC molecule is purified from the reaction mixture using preparative reverse-phase HPLC.

-

The identity and purity of the PROTAC are confirmed by LC-MS and NMR.

-

Applications in Drug Development

The unique properties of the this compound make it a valuable tool in the development of sophisticated biotherapeutics.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (PROTAC-target protein-E3 ligase).

The PEG8 linker of this compound offers several advantages in PROTAC design:

-

Improved Solubility: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of often hydrophobic PROTAC molecules.

-

Enhanced Cell Permeability: The flexible PEG chain can adopt conformations that shield polar atoms, potentially improving passive diffusion across cell membranes.

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG8 linker can provide the optimal distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.

Caption: PROTAC-mediated protein degradation workflow.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the ADC is internalized, and the payload is released, leading to cell death.

The this compound can be used to attach the cytotoxic drug to the antibody. The PEG8 linker in this context offers several benefits:

-

Increased Solubility and Stability: The PEG linker can improve the solubility of the ADC, especially when conjugated with hydrophobic payloads, and can protect the payload from degradation in circulation.

-

Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the circulating half-life of the ADC.

-

Reduced Immunogenicity: The PEG chain can shield the ADC from the immune system, potentially reducing its immunogenicity.

Caption: ADC binding, internalization, and payload release.

Conclusion

This compound is a powerful and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and amine-reactivity make it an ideal choice for the PEGylation of proteins and the construction of complex biotherapeutics like PROTACs and ADCs. The inclusion of the PEG8 linker can significantly improve the physicochemical and pharmacokinetic properties of the resulting conjugates, ultimately leading to more effective and safer therapies. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in innovative drug discovery and development projects.

References

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of m-PEG8-ethoxycarbonyl-NHS ester, a versatile heterobifunctional crosslinker. This document details its characteristics, provides experimental protocols for its use and analysis, and outlines its applications in bioconjugation and drug development.

Core Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a methoxy-terminated PEG chain of eight ethylene (B1197577) glycol units. One terminus is functionalized with an N-hydroxysuccinimide (NHS) ester, a reactive group that readily forms stable amide bonds with primary amines. This structure makes it an ideal linker for covalently attaching PEG chains to proteins, peptides, antibodies, and other biomolecules.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₄₃NO₁₄ |

| Molecular Weight | 581.61 g/mol |

| CAS Number | 2353409-76-2 |

| Appearance | Please refer to supplier documentation. |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. |

Stability and Storage

Proper handling and storage are crucial to maintain the reactivity of the NHS ester.

| Condition | Recommendation |

| Storage Temperature | Store at -20°C upon receipt. |

| Handling | The compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. It is recommended to blanket the vial with a dry, inert gas (e.g., argon or nitrogen) after use. For frequent use, consider aliquoting into smaller, single-use vials. |

| Solution Stability | Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. However, it is highly recommended to prepare solutions fresh immediately before use, as the NHS ester is prone to hydrolysis in the presence of moisture. |

Chemical Reactivity and Mechanism

The primary utility of this compound lies in its ability to react with primary amines. This reaction, known as acylation, results in the formation of a stable amide bond.

The reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the amide bond.

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This hydrolysis reaction is highly dependent on pH, with the rate increasing at higher pH values. This underscores the importance of using amine-free buffers and controlling the pH of the reaction medium.

Reaction Kinetics

The rate of the reaction between the NHS ester and a primary amine is influenced by several factors, including pH, temperature, and the concentration of reactants. The half-life of NHS esters in aqueous solutions is significantly affected by pH.

| pH | Approximate Half-life of NHS ester |

| 7.0 (at 4°C) | ~4-5 hours |

| 8.0 (at RT) | ~1 hour |

| 8.6 (at 4°C) | ~10 minutes |

Note: These are general values for NHS esters and can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and use of this compound.

Characterization Protocols

HPLC can be used to assess the purity of this compound and to monitor the progress of conjugation reactions. Due to the lack of a strong chromophore in the PEG chain, Charged Aerosol Detection (CAD) is a suitable alternative to UV detection for the unreacted linker.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. The specific gradient will depend on the column and system and should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: Charged Aerosol Detector (CAD) or UV detection at ~210 nm (for the ester and NHS groups). For PEGylated proteins, UV detection at 280 nm is standard.

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Procedure: Dissolve a small amount of the compound in the deuterated solvent.

-

Expected Signals:

-

A singlet for the methoxy (B1213986) (CH₃O-) protons.

-

A complex multiplet for the ethylene glycol (-OCH₂CH₂O-) protons of the PEG chain.

-

Signals corresponding to the ethoxycarbonyl group.

-

A characteristic singlet for the four protons of the succinimide (B58015) ring of the NHS ester.

-

Bioconjugation Protocol: PEGylation of a Protein

This protocol provides a general procedure for the covalent attachment of this compound to a protein.

-

Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines like Tris, as they will compete with the target protein for reaction with the NHS ester.

-

Protein Solution Preparation: Dissolve the protein to be PEGylated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

-

This compound Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

-

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester.

-

Purification: Remove the excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualization of Workflows and Mechanisms

Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine.

Competing Hydrolysis of this compound

Caption: Competing hydrolysis reaction of the NHS ester.

Experimental Workflow for Protein PEGylation

Caption: General experimental workflow for protein PEGylation.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using m-PEG8-ethoxycarbonyl-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for efficient protein degradation.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.[3] The m-PEG8-ethoxycarbonyl-NHS ester is a specific, commercially available PEG-based linker utilized in the synthesis of PROTACs.[4][5] This application note provides a detailed protocol for the synthesis of a hypothetical PROTAC, herein named "PROTAC-XYZ," using this linker. PROTAC-XYZ is designed to target a hypothetical protein of interest (POI-X) and recruit the Cereblon (CRBN) E3 ligase.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs exert their function through the ubiquitin-proteasome system (UPS), a fundamental cellular process for protein degradation. The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details the synthesis of PROTAC-XYZ, which involves a two-step process:

-

Synthesis of the Linker-E3 Ligase Ligand Intermediate: An amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) is reacted with the this compound.

-

Coupling of the POI Ligand: A carboxylic acid-functionalized POI ligand is activated and then coupled to the free amine of the Linker-E3 Ligase Ligand Intermediate.

Materials and Reagents

| Reagent | Supplier | Cat. No. |